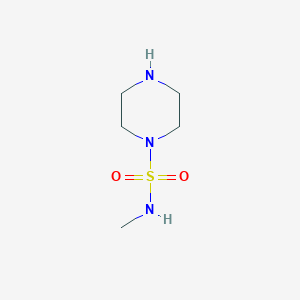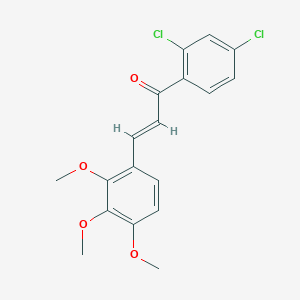![molecular formula C12H19FN2 B3076957 (4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine CAS No. 1042790-96-4](/img/structure/B3076957.png)
(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine
Overview
Description
Scientific Research Applications
Cancer Therapy and Imaging
N-Benzylpolyamines as Vectors for Cancer Therapy and Imaging : Research on N-benzyl derivatives of polyamines, including compounds structurally related to "(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine," has shown potential applications in cancer therapy and imaging. These compounds are investigated as vectors for selectively accumulating therapeutic or diagnostic elements in tumors due to cancer cells' high-affinity polyamine uptake systems. For example, the fluorinated spermidine derivative N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine (N(1)-4-Fbz-spd) is highlighted for its potential in positron emission tomography (PET) imaging because of its efficient accumulation in cancer cells. Similarly, boron-containing benzyl polyamines are considered suitable for boron neutron capture therapy (BNCT), outperforming reference compounds used in BNCT with their efficient accumulation in melanoma cells (Martin et al., 2001).
Chemical Synthesis and Reactivity
Synthesis and Reactivity of Oxorhenium(V) Complexes : Another study explored the synthesis and reactivity of oxorhenium(V) complexes involving methyl, benzyl, and phenyl groups, including fluorobenzyl analogs. This research has implications for understanding the unique mechanisms of migratory insertion and could inform the development of novel catalysts and reactive intermediates in organic synthesis and materials science (Robbins et al., 2015).
Functional Materials
Water-Soluble Aminoaryloxy-Methylamino Polyphosphazenes : The synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene) was investigated for its potential as a polymeric carrier for biologically active agents. These materials, which could be derivatized from compounds similar to "this compound," offer promising applications in drug delivery and biomedical engineering, showcasing the ability to covalently attach and transport bioactive molecules (Gwon, 2001).
properties
IUPAC Name |
N'-[(3-fluorophenyl)methyl]-N'-methylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-15(8-3-2-7-14)10-11-5-4-6-12(13)9-11/h4-6,9H,2-3,7-8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYKRPGVNKNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)
![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)





![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)
![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

